molecular formula C15H15N3O5S2 B1345825 ({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid CAS No. 1142209-96-8

({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid

Cat. No. B1345825
M. Wt: 381.4 g/mol
InChI Key: FMQWNGMJMIEASV-UHFFFAOYSA-N
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Description

The compound “({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid” is a chemical compound with the molecular formula C15H15N3O5S2 and a molecular weight of 381.43 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an ethoxycarbonyl group, a phenyl group, an amino group, a carbonyl group, a thiadiazol group, a methylthio group, and an acetic acid group .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of derivatives related to "({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid" focuses on creating new compounds with potential applications in various fields. For example, Demirbas et al. (2008) explored the synthesis of new 4H-1,2,4-triazole derivatives from the reaction of specific triazole compounds with thiosemicarbazide, leading to compounds with potential antimicrobial properties (Demirbas, Demirbaş, Ceylan, & Sahin, 2008). This research highlights the versatility of these chemical structures in synthesizing derivatives with useful biological activities.

Chemical Transformations

Studies have shown the ability to manipulate the thiadiazole core for the creation of pharmaceutical intermediates. Tatsuta et al. (1994) discussed the preparation of Z-isomers crucial for the synthesis of cephem antibiotics, demonstrating the compound's role in developing antibacterial agents (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994). Such transformations are pivotal in pharmaceutical chemistry, showcasing the compound's utility in synthesizing critical medicinal components.

Antimicrobial Agents Synthesis

The synthesis of formazans from Mannich base derivatives of the thiadiazole compound as antimicrobial agents reveals its potential in creating treatments against pathogenic bacterial and fungal strains. Sah et al. (2014) demonstrated moderate antimicrobial activity in synthesized compounds, suggesting the utility of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Novel Heterocyclic Compounds

The creation of novel heterocyclic compounds through the manipulation of thiadiazole derivatives underlines the compound's significance in organic chemistry. Demirbas (2005) synthesized new triheterocyclic compounds, integrating 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings, indicating the structural versatility and potential application of these compounds in various chemical domains (Demirbas, 2005).

properties

IUPAC Name

2-[[5-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-2-23-15(22)9-3-5-10(6-4-9)16-13(21)14-18-17-11(25-14)7-24-8-12(19)20/h3-6H,2,7-8H2,1H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWNGMJMIEASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111298
Record name Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid

CAS RN

1142209-96-8
Record name Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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